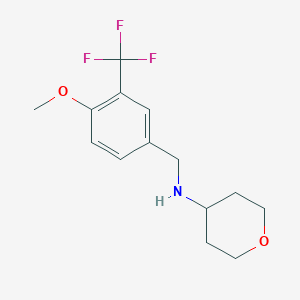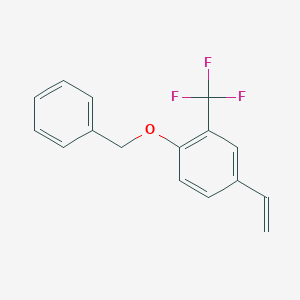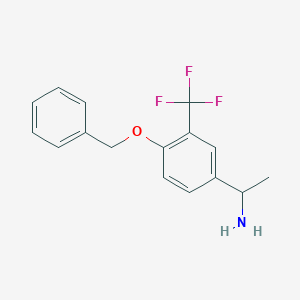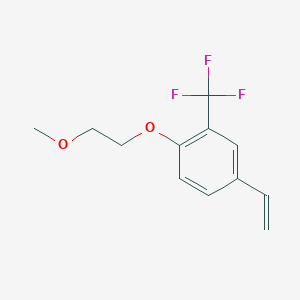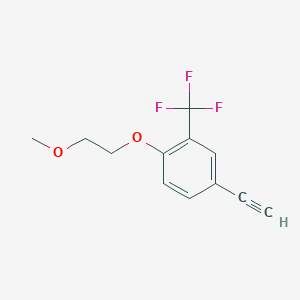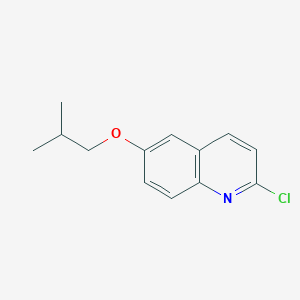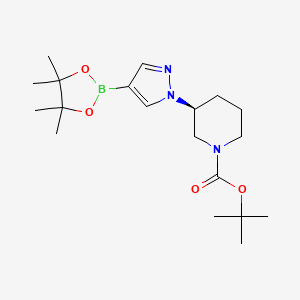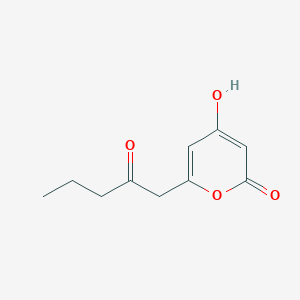
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one
Vue d'ensemble
Description
4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one is a useful research compound. Its molecular formula is C10H12O4 and its molecular weight is 196.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-6-(2-oxopentyl)-2H-pyran-2-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
HIV Protease Inhibitors : Derivatives like 6-phenyl-4-hydroxy-pyran-2-ones have potential as HIV protease inhibitors. Polar substituents could enhance their activity (Steinbaugh et al., 1996).
Antioxidant Activity : Compounds synthesized from a pseudo-multicomponent reaction involving 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl derivatives show excellent antioxidant properties (Saher et al., 2018).
Poly-oxygenated Compound Synthesis : A study developed a one-pot method for obtaining 6-hydroxy-6-methyl-4-enyl-2H-pyran-3-one from bio-based 2,5-bis-hydroxymethylfuran, offering access to poly-oxygenated compounds under mild conditions (Gelmini et al., 2016).
Antimicrobial Properties : Derivatives with bulkier C-2 substituents, such as 6-hydroxy-2H-pyran-3(6H)-one, exhibit significant antimicrobial activity against gram-positive bacteria (Georgiadis et al., 1992).
Anti-corrosion Performance : Pyran-2-one derivatives have shown promising anti-corrosion performance on mild steel in acidic mediums (El Hattak et al., 2021).
Synthesis of Biologically Active Compounds : Various studies have demonstrated efficient methods for synthesizing biologically active compounds from 4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl derivatives and similar structures (Zhiani, 2016); (Hoseinpour et al., 2020).
Medicinal Applications : Dihydropyrano[3,2-b]pyrans and spiro-pyrano[3,2-b]pyrans, synthesized using 5-hydroxy-2-(hydroxymethyl)-4H-pyran-4-one, have potential medicinal applications in various fields (Borah et al., 2021).
Pharmaceutical Intermediates : The synthesis of maltol, ethyl maltol, and pyromeconic acid from 2-alkyl-6-methoxy-2H-pyran-3(6H)-ones facilitates the production of pharmaceutical intermediates (Torii et al., 1976).
Biomedical Applications : Electrocatalytic and multicomponent approaches have been developed for synthesizing medicinally relevant pyrano[4,3-b]pyran scaffolds, showcasing potential for biomedical applications (Elinson et al., 2013).
Propriétés
IUPAC Name |
4-hydroxy-6-(2-oxopentyl)pyran-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O4/c1-2-3-7(11)4-9-5-8(12)6-10(13)14-9/h5-6,12H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZJCWQKETIWUAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)CC1=CC(=CC(=O)O1)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-6-(2-oxopentyl)-pyran-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




